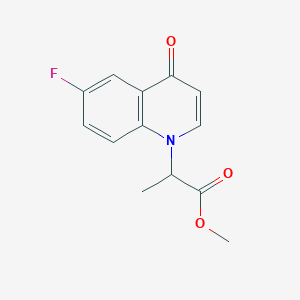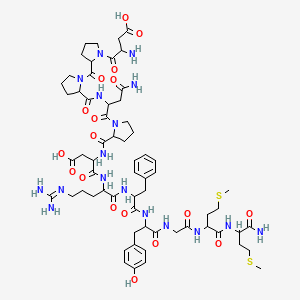
H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in this peptide is in its DL form, indicating a racemic mixture of D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2
Uniqueness
The uniqueness of H-DL-Asp-DL-Pro-DL-Pro-DL-Asn-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Met-DL-Met-NH2 lies in its specific amino acid sequence, which determines its structure and function. The presence of multiple proline residues may confer unique conformational properties, while the inclusion of methionine residues allows for specific chemical modifications.
Propiedades
Fórmula molecular |
C63H91N17O18S2 |
|---|---|
Peso molecular |
1438.6 g/mol |
Nombre IUPAC |
3-amino-4-[2-[2-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69) |
Clave InChI |
GQZDFGUFSNZUDZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12118140.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)
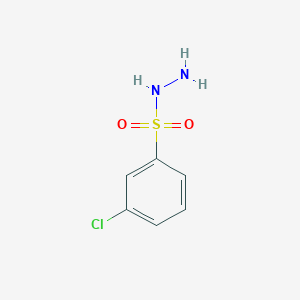


![4-amino-5-[[1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12118186.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)
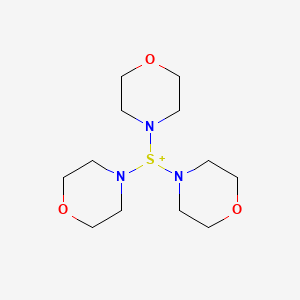

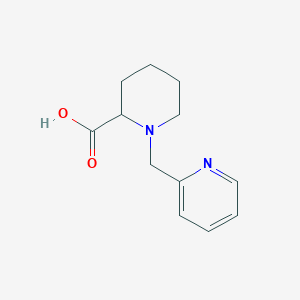
![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)

